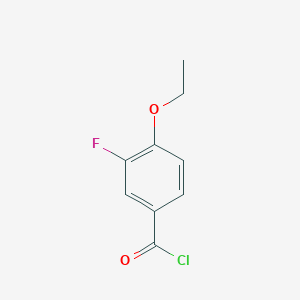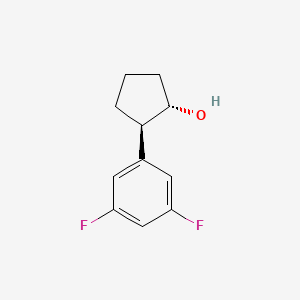
Methyl 3-tert-butylbenzoylformate
Vue d'ensemble
Description
Methyl 3-tert-butylbenzoylformate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methyl Source and Radical Initiator : Tert-butyl peroxybenzoate (TBPB), a related compound, is used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, providing α-methyl derivatives (Guo et al., 2014).
Synthesis of Tetranuclear and Pentanuclear Compounds : Schiff-base proligands like 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol (H3L) are prepared using compounds like 4-tert-butyl-2,6-diformylphenol and aminophenol, leading to the synthesis of tetranuclear and pentanuclear compounds with lanthanides (Yadav et al., 2015).
Copper-Catalyzed Methylation : Copper-catalyzed radical methylation of 1,3-diketones with tert-butyl peroxybenzoate in air provides a pathway to α-methyl 1,3-diketones, a process scalable and applicable in pharmaceutical synthesis (Zhou et al., 2017).
Alternative to Benzoquinone : Tert-butyl perbenzoate serves as a substitute for benzoquinone in mild Fujiwara-Moritani reactions between acetanilides and butyl acrylate under homogeneous conditions (Liu & Hii, 2011).
Metabolism Studies : Studies on the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), a structurally similar compound, in rats and humans offer insights into the metabolic pathways and potential risks associated with such compounds (Daniel et al., 1968).
Stability and Reactivity in Antioxidants : Research on the stability and reactivity of aryloxyl radicals derived from antioxidants like BO-653, which have structural similarities, helps in understanding the dynamics of antioxidants' action (Watanabe et al., 2000).
Small Molecule Fixation : The fixation of small molecules like carbon dioxide by bifunctional frustrated Lewis pairs involving tert-butyl compounds indicates potential applications in catalysis and environmental chemistry (Theuergarten et al., 2012).
Propriétés
IUPAC Name |
methyl 2-(3-tert-butylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)10-7-5-6-9(8-10)11(14)12(15)16-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJKUPQOCIDBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




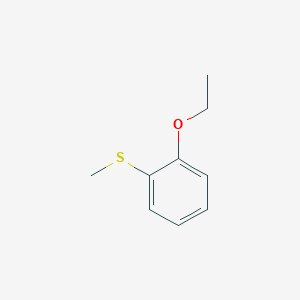



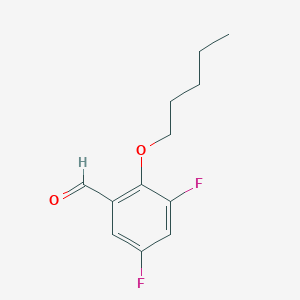
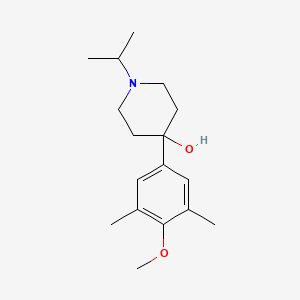
![3-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B7992524.png)
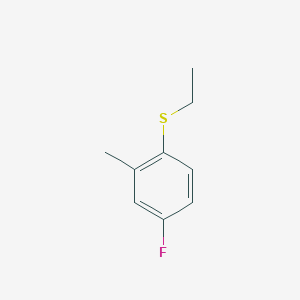
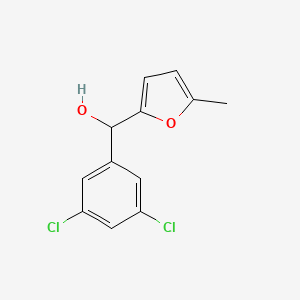
![4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7992575.png)
